molecular formula C28H18O4S B1277470 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate CAS No. 84449-64-9

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate

Cat. No.: B1277470
CAS No.: 84449-64-9
M. Wt: 450.5 g/mol
InChI Key: ZKKFYIZBFKMUHT-UHFFFAOYSA-N
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Description

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate is a compound with the molecular formula C28H18O4S and a molecular weight of 450.5 g/mol. This compound is known for its unique physical and chemical properties, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate typically involves a multi-step process. One common synthetic route includes the use of palladium-catalyzed reactions to form the benzo[b]thiophene core . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]thiophene core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism by which 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar compounds to 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate include other benzo[b]thiophene derivatives, such as:

  • 2-Phenylbenzo[b]thiophene
  • 2-(Benzo[b]thiophen-2-yl)pyridine

These compounds share structural similarities but may differ in their physical, chemical, and biological properties.

Biological Activity

4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate, with the molecular formula C28H18O4S and a molecular weight of 450.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step processes such as palladium-catalyzed reactions. The compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activity. For instance, studies have shown that benzothiophene derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial survival. The minimal inhibitory concentrations (MICs) for these compounds against various Gram-positive and Gram-negative bacteria have been reported as low as 0.03125 μg/mL, demonstrating potent antibacterial effects .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation. The mechanism of action is believed to involve disruption of cellular processes through enzyme inhibition and modulation of cell cycle regulators.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit essential enzymes like DNA gyrase.
  • Anticancer Mechanism : Inhibition of enzymes involved in cell proliferation and apoptosis pathways is a proposed mechanism for its anticancer effects .

Comparative Analysis with Related Compounds

To understand the efficacy and specificity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeMIC (μg/mL)Activity Type
4-(6-Bromobenzo[b]thiophen-2-yl)phenyl benzoateBenzothiophene Derivative<0.25Antibacterial
2-Phenylbenzo[b]thiopheneBenzothiophene Derivative0.5Anticancer
2-(Benzo[b]thiophen-2-yl)pyridineBenzothiophene Derivative1Antimicrobial

This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential of this compound as a therapeutic agent.

Case Studies

Several studies have focused on the biological activity of similar benzothiophene derivatives:

  • Study on Dual Inhibitors : A recent study identified new dual inhibitors targeting bacterial topoisomerases with broad-spectrum antibacterial activity. These inhibitors showed significant efficacy against multidrug-resistant strains, suggesting that modifications to the benzothiophene core could enhance antimicrobial properties .
  • Anticancer Research : Investigations into the anticancer properties of related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, further supporting the potential therapeutic applications of benzothiophene derivatives like this compound.

Properties

IUPAC Name

[4-(6-benzoyloxy-1-benzothiophen-2-yl)phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O4S/c29-27(20-7-3-1-4-8-20)31-23-14-11-19(12-15-23)25-17-22-13-16-24(18-26(22)33-25)32-28(30)21-9-5-2-6-10-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKFYIZBFKMUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC4=C(S3)C=C(C=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432729
Record name 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84449-64-9
Record name Benzo[b]thiophene-6-ol, 2-[4-(benzoyloxy)phenyl]-, 6-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thiophene and benzoyl chloride were converted to the title compound by the procedure of Example 3 to yield a white crystalline solid. mp 216° C.-218° C.
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